

Diethyl Iodomethylphosphonate: A Technical Guide for Chemical Research and Development

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Compound of Interest

Compound Name: DIETHYL
IODOMETHYLPHOSPHONATE

Cat. No.: B080390

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound featuring a reactive iodomethyl group attached to a phosphonate core. As a versatile synthetic intermediate, it plays a significant role in medicinal chemistry and agrochemical development. Its structure allows for the introduction of a phosphonomethyl moiety into various molecules through nucleophilic substitution reactions, making it a valuable building block for creating complex chemical entities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed experimental protocols relevant to its application in research settings.

Core Properties and Data

The fundamental physicochemical and spectroscopic properties of **diethyl iodomethylphosphonate** are summarized below. This data is essential for safe handling, reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physical and chemical identifiers for **diethyl iodomethylphosphonate**.

Property	Value	Reference
CAS Number	10419-77-9	
Molecular Formula	C ₅ H ₁₂ IO ₃ P	
Molecular Weight	278.03 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	112-114 °C @ 1 mmHg	
Density	1.6606 g/cm ³ @ 19 °C	
Refractive Index	1.497 - 1.499	
Water Solubility	Immiscible	
Storage	2-8°C, protect from light, inert atmosphere	
InChI Key	PNFHTBDRPOJJTQ-UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **diethyl iodomethylphosphonate**. While detailed NMR spectral assignments are not widely published, data is available from various spectroscopic techniques.

Technique	Data Availability & Notes	Reference
^1H NMR	Experimental spectra are not readily available in public databases. Expected signals would include a doublet for the P-CH ₂ -I protons, a quartet for the O-CH ₂ protons, and a triplet for the CH ₃ protons.	
^{31}P NMR	Experimental spectra are not readily available. A single resonance is expected in the phosphonate region.	
Infrared (IR)	FTIR and ATR-IR spectra are available and would show characteristic P=O, P-O-C, and C-O stretches.	
Raman	FT-Raman spectra are available for this compound.	
Mass Spec (MS)	Mass spectrometry data is available, providing fragmentation patterns useful for identification.	

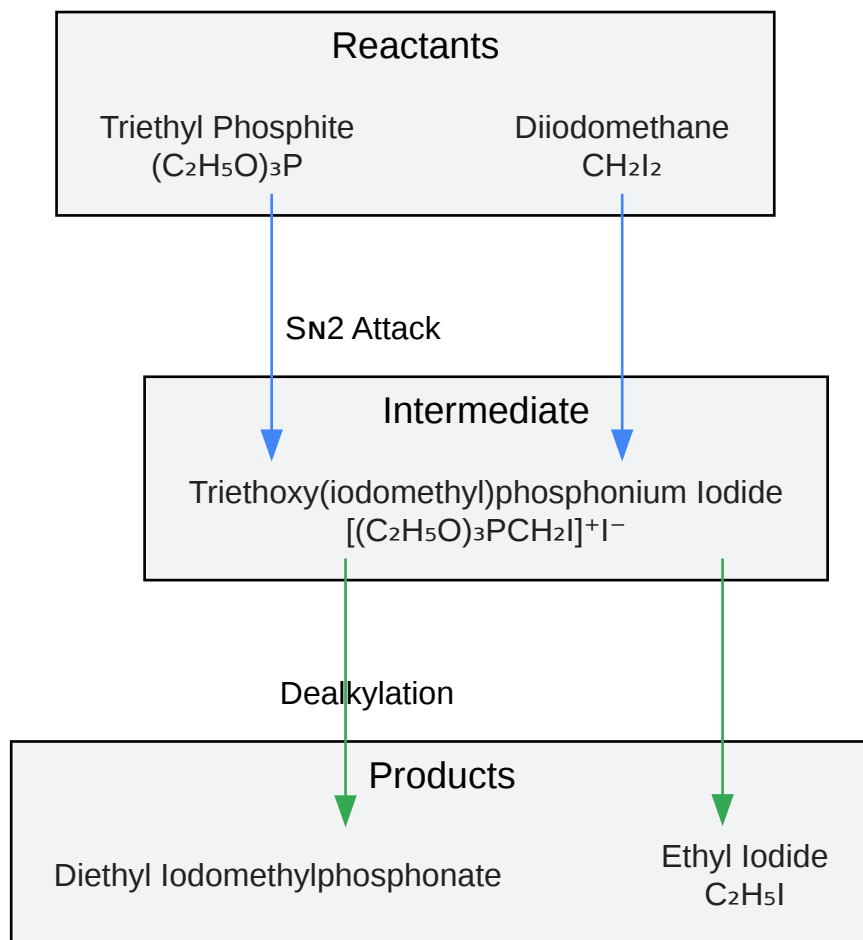
Synthesis and Experimental Protocols

The primary method for synthesizing **diethyl iodomethylphosphonate** is the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

The reaction proceeds via the S_N2 attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. In this case, diiodomethane serves as the electrophilic partner. The mechanism

involves the formation of a phosphonium salt intermediate, which then undergoes dealkylation by the iodide ion to yield the final phosphonate product.



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Caption: Michaelis-Arbuzov synthesis of **Diethyl Iodomethylphosphonate**.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction for similar compounds.

- **Apparatus Setup:** Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

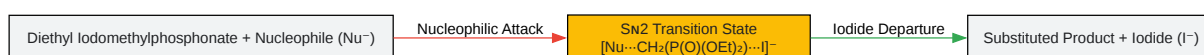
- **Reagent Charging:** Charge the flask with diiodomethane (1.0 eq).
- **Reaction Initiation:** Add triethyl phosphite (1.0 - 1.1 eq) dropwise to the stirred diiodomethane at room temperature. An exothermic reaction may be observed.
- **Heating:** After the initial addition, heat the reaction mixture to reflux (typically 120-150°C) for 2-4 hours. The reaction progress can be monitored by ^{31}P NMR by observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.
- **Workup and Purification:**
 - Allow the mixture to cool to room temperature.
 - Remove the ethyl iodide byproduct and any excess starting material by distillation under reduced pressure.
 - The crude **diethyl iodomethylphosphonate** residue is then purified by vacuum distillation (e.g., 112-114 °C at 1 mmHg) to yield the final product as a clear liquid.

Reactions, Applications, and Protocols

Diethyl iodomethylphosphonate is primarily used as an electrophile in nucleophilic substitution reactions to introduce the diethylphosphonomethyl group.

General Reactivity: Nucleophilic Substitution (S_N2)

The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles (Nu^-), including those based on oxygen, nitrogen, and sulfur. This S_N2 reaction displaces the iodide leaving group, forming a new carbon-nucleophile bond.



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Caption: General workflow for S_N2 reactions of **Diethyl Iodomethylphosphonate**.

Applications in Drug Development and Synthesis

This reagent is a key intermediate for synthesizing phosphonate analogues of biologically important molecules. Phosphonates are often used as stable mimics of phosphates or carboxylates in drug design, potentially improving metabolic stability or cell permeability. A specific documented application is its use in the synthesis of H₂N-Tyr(tBu)-vinyl sulfone, highlighting its role in creating complex target molecules.

Experimental Protocol: General Nucleophilic Substitution

This protocol outlines a general procedure for reacting **diethyl iodomethylphosphonate** with a generic nucleophile (Nu-H), such as an amine or alcohol.

- **Reagent Preparation:** In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., an amine or alcohol, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).
- **Base Addition:** Add a non-nucleophilic base (e.g., sodium hydride for alcohols, or triethylamine for amines, 1.1 eq) to the solution and stir until deprotonation is complete.
- **Addition of Electrophile:** Cool the mixture to 0°C and add **diethyl iodomethylphosphonate** (1.0 eq) dropwise via a syringe.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
- **Quenching and Extraction:**
 - Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

- Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product using silica gel column chromatography to isolate the desired substituted phosphonate.
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